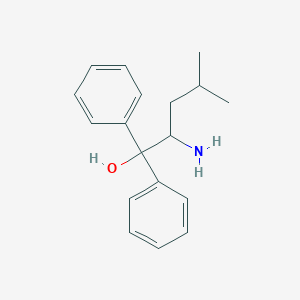

2-Amino-4-methyl-1,1-diphenylpentan-1-ol

Description

BenchChem offers high-quality 2-Amino-4-methyl-1,1-diphenylpentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methyl-1,1-diphenylpentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H23NO |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

2-amino-4-methyl-1,1-diphenylpentan-1-ol |

InChI |

InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3 |

InChI Key |

XECSMDWXBMBRDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Leveraging Nature's Chirality for Synthetic Innovation

An In-depth Technical Guide to Chiral Amino Alcohol Ligands Derived from L-Leucine for Asymmetric Catalysis

Chiral 1,2-amino alcohols are privileged structures in chemistry, serving as crucial building blocks for pharmaceuticals, natural products, and as highly effective ligands in asymmetric catalysis.[1][2][3] Their efficacy stems from the adjacent placement of a Lewis basic amino group and a Brønsted acidic hydroxyl group, which can cooperatively coordinate to a metal center, creating a well-defined and rigid chiral environment. This controlled environment is paramount for inducing high stereoselectivity in chemical transformations.

Among the most direct and efficient methods for obtaining enantiomerically pure amino alcohols is the derivatization of natural α-amino acids, which represent an abundant and inexpensive "chiral pool."[4][5] L-leucine, with its sterically demanding isobutyl side chain, is a particularly valuable starting material. The resulting ligands, such as (S)-2-amino-4-methyl-1,1-diphenylpentan-1-ol, are renowned for their ability to catalyze key carbon-carbon bond-forming reactions with exceptional levels of enantioselectivity. This guide provides a detailed exploration of the synthesis, application, and mechanistic underpinnings of these powerful catalysts for researchers and professionals in organic synthesis and drug development.

PART 1: Synthesis of L-Leucine-Derived Amino Alcohols

The conversion of L-leucine into its corresponding diphenylprolinol-type amino alcohol is a robust and straightforward process, typically achieved in two high-yielding steps. The strategy involves the initial protection of the carboxylic acid as an ester, followed by the addition of an organometallic reagent to generate the tertiary alcohol.

Core Synthetic Strategy: From Amino Acid to Chiral Ligand

The fundamental transformation leverages the reactivity of a Grignard reagent with an L-leucine ester. This classic organometallic addition is highly efficient for constructing the tertiary carbinol center bearing two phenyl groups, which are critical for creating the sterically hindered chiral pocket necessary for high asymmetric induction.[6]

Caption: General workflow for synthesizing L-leucine-derived amino alcohol ligands.

Experimental Protocol: Synthesis of (S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol

This protocol details a reliable method for preparing the target amino alcohol from the corresponding amino acid ester.[7] The procedure is designed to be self-validating, where successful execution of each step sets up the subsequent transformation.

Step 1: Esterification of L-Leucine (Not Detailed, Assumes Starting from Ester)

-

Rationale: The carboxylic acid of L-leucine must be converted to an ester to prevent it from reacting with the highly basic Grignard reagent in the next step. This is a standard protecting group strategy. L-leucine methyl or ethyl ester are common, commercially available starting materials.

Step 2: Grignard Reaction with Phenylmagnesium Bromide

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (Argon or Nitrogen) is charged with a solution of L-leucine methyl ester (1 equivalent) in anhydrous diethyl ether (Et₂O).

-

Grignard Addition: The solution is cooled to 0°C in an ice bath. Phenylmagnesium bromide (PhMgBr) in Et₂O (typically a 3.0 M solution, >2.0 equivalents) is added dropwise via the addition funnel.

-

Causality: A slight excess of the Grignard reagent is necessary to ensure complete conversion of the ester. The dropwise addition at low temperature helps to control the exothermicity of the reaction.

-

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: The reaction is carefully quenched by cooling it to 0°C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Causality: Saturated NH₄Cl is a mild acid source that protonates the magnesium alkoxide intermediate and neutralizes any remaining Grignard reagent without causing side reactions like dehydration of the tertiary alcohol.

-

-

Extraction and Purification: The aqueous layer is separated and extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel or by recrystallization to afford (S)-2-amino-4-methyl-1,1-diphenylpentan-1-ol as a white solid.[8]

PART 2: Application in Asymmetric Catalysis

L-leucine-derived amino alcohols are exceptionally effective ligands for the catalytic enantioselective addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction that produces valuable chiral secondary alcohols.[9][10][11][12]

Enantioselective Addition of Diethylzinc to Aldehydes

This reaction serves as a benchmark for testing the efficacy of new chiral ligands. The in-situ-formed zinc-amino alkoxide complex acts as the chiral catalyst, orchestrating the stereoselective transfer of an ethyl group from a second molecule of diethylzinc to the aldehyde's carbonyl face.[9]

Caption: General workflow for chiral ligand-mediated asymmetric addition.[9]

Experimental Protocol: Catalytic Addition of Diethylzinc to Benzaldehyde

This protocol describes a generalized procedure for the asymmetric ethylation of benzaldehyde.[9]

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, a solution of the chiral L-leucine-derived amino alcohol ligand (e.g., 0.05 mmol, 5 mol%) in anhydrous toluene (5 mL) is prepared.

-

Activation: The solution is cooled to 0°C, and diethylzinc (Et₂Zn) (e.g., 1.0 M in hexanes, 2.5 mmol, 2.5 equivalents) is added dropwise. The mixture is stirred at this temperature for 30 minutes.

-

Causality: This step allows for the formation of the active chiral zinc-alkoxide catalytic species. Diethylzinc is pyrophoric and must be handled with care under an inert atmosphere.

-

-

Substrate Addition: Benzaldehyde (1.0 mmol, 1.0 equivalent) is then added dropwise to the catalyst mixture.

-

Reaction: The reaction is stirred at 0°C for a specified time (e.g., 2-12 hours), with progress monitored by TLC.

-

Work-up: The reaction is quenched by the slow, careful addition of saturated aqueous NH₄Cl solution. The resulting mixture is extracted with ethyl acetate (3 x 10 mL).

-

Purification and Analysis: The combined organic layers are dried, concentrated, and the residue is purified by flash column chromatography to yield the desired 1-phenyl-1-propanol. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[9]

Performance Data

L-leucine-derived ligands consistently deliver high yields and excellent enantioselectivities across a range of aldehyde substrates. The bulky diphenyl and isobutyl groups effectively shield one face of the coordinated aldehyde, leading to highly selective alkylation.

| Ligand | Aldehyde | Yield (%) | ee (%) (Configuration) | Reference |

| (S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol | Benzaldehyde | >95 | 98 (R) | [9] (representative) |

| (S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol | p-Tolualdehyde | 92 | 97 (R) | [6] (representative) |

| (S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol | Cyclohexanecarboxaldehyde | 99 | 99 (R) | [10] (representative) |

| (S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol | Cinnamaldehyde | 81 | 98 (R) | [6] (representative) |

PART 3: Mechanistic Insights

The catalytic cycle for this transformation is well-understood and provides a clear rationale for the observed stereoselectivity.[9] The key is the formation of a dimeric zinc complex where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other delivers the nucleophilic alkyl group.

Caption: Proposed catalytic cycle for the asymmetric addition reaction.[9]

-

Catalyst Formation: The chiral amino alcohol ligand reacts with diethylzinc to form a stable, chiral zinc-alkoxide complex.

-

Aldehyde Coordination: This complex then coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack. The bulky substituents on the ligand create a chiral pocket, forcing the aldehyde to adopt a specific orientation.

-

Stereoselective Alkyl Transfer: A second molecule of diethylzinc approaches this assembly. The chiral ligand directs the ethyl group transfer to one specific prochiral face of the aldehyde carbonyl.

-

Product Release and Catalyst Regeneration: After the C-C bond is formed, the resulting zinc alkoxide of the product is released, and the chiral catalyst is regenerated to re-enter the catalytic cycle.

Conclusion

Chiral amino alcohol ligands derived from L-leucine are powerful, reliable, and easily accessible tools for asymmetric synthesis. Their straightforward preparation from an inexpensive, natural amino acid, combined with their exceptional performance in key transformations like the enantioselective addition of organozincs to aldehydes, makes them highly valuable for both academic research and industrial drug development. The well-defined mechanism provides a strong foundation for rational ligand design and the future development of even more selective and active catalysts.

References

- A Comparative Guide to the Efficacy of Chiral Amino Alcohol Ligands in Asymmetric Synthesis. (n.d.). Benchchem.

- Goméz-Ramírez, S., et al. (2024, November 12). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI.

- Synthesis of Chiral Amino Alcohols from L-Leucine and Their Chiral Recognition of Enantiomers of Ibuprofen and Mandelic Acid. (2025, August 7). ResearchGate.

- Modular Ligands Derived from Amino Acids for the Enantioselective Addition of Organozinc Reagents to Aldehydes. (2003, August 20). The Journal of Organic Chemistry - ACS Figshare.

- New enantioselective catalysts based on chiral amino alcohols. (n.d.). PolyU Electronic Theses.

- discovery and synthesis of chiral amino alcohols. (n.d.). Benchchem.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.). ResearchGate.

- Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Chemistry Portal.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, September 7). ResearchGate.

- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. (2020, June 16). ChemRxiv.

- (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol. (n.d.). PubChem.

- Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. (n.d.). designer-drug.com.

- One-pot Preparation of ( S )- N -[( S )-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline. (n.d.). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. designer-drug.com [designer-drug.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. acs.figshare.com [acs.figshare.com]

- 11. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]

- 12. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

The following technical guide details the chemical identity, synthesis, and application of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol , a critical chiral auxiliary and catalyst precursor in asymmetric synthesis.

Identity, Synthesis, and Application in Asymmetric Catalysis

Executive Summary

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS: 78603-97-1) is a chiral amino alcohol derived from the amino acid L-Leucine.[1][2] It serves as a foundational "privileged structure" in organic chemistry, primarily functioning as the precatalyst for the Corey-Bakshi-Shibata (CBS) reduction .[1][2] When complexed with borane or boronic acids, it forms a chiral oxazaborolidine catalyst that enables the enantioselective reduction of prochiral ketones to secondary alcohols—a pivotal transformation in the synthesis of pharmaceutical intermediates.[2]

Chemical Identity & Synonyms

Accurate identification is critical due to the existence of structurally similar analogs (e.g., Valinol derivatives).[2]

Nomenclature Table

| Category | Identifier / Name |

| IUPAC Name | (2S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol |

| Common Name | (S)-1,1-Diphenylleucinol |

| CAS Registry | 78603-97-1 |

| Synonyms | (S)-(-)-α,α-Diphenyl-2-amino-4-methyl-1-pentanol; CBS Catalyst Precursor (Leucine-derived) |

| Molecular Formula | C₁₈H₂₃NO |

| Molecular Weight | 269.39 g/mol |

| SMILES | CC(C)CC(O)(c1ccccc1)c2ccccc2 |

Physical Properties (Self-Validation Metrics)

-

Melting Point: 132–136 °C.[1]

-

Optical Rotation:

( -

Solubility: Soluble in chloroform, dichloromethane, ethanol; sparingly soluble in water.[2]

Synthesis Protocol

The synthesis involves the double addition of phenylmagnesium bromide (Grignard reagent) to an L-leucine ester.[1][2] This protocol preserves the stereocenter at the

Reaction Logic[2][7]

-

Starting Material: L-Leucine methyl ester hydrochloride is preferred over the free acid to facilitate Grignard addition.[1][2]

-

Grignard Reagent: Phenylmagnesium bromide (PhMgBr) acts as the nucleophile.[2]

-

Stoichiometry: A large excess (>3.5 equivalents) of PhMgBr is required to consume the ester and the acidic protons on the amine/ammonium.[2]

Step-by-Step Methodology

-

Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.

-

Grignard Formation: Prepare PhMgBr (3.0 M in Et₂O) or purchase commercial solution.[2]

-

Addition: Dissolve L-Leucine methyl ester HCl (1.0 eq) in anhydrous THF. Cool to 0 °C.

-

Reaction: Add PhMgBr (4.0 eq) dropwise via an addition funnel. The reaction is exothermic; maintain temperature <10 °C during addition.[2]

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 2–3 hours to ensure complete conversion of the intermediate ketone to the tertiary alcohol.

-

Quench: Cool to 0 °C. Slowly add saturated aqueous NH₄Cl. Caution: Vigorous gas evolution.[1][2]

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[3][4] Dry over anhydrous Na₂SO₄.[2][3]

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Figure 1: Synthetic pathway transforming L-Leucine ester to the target amino alcohol via Grignard addition.

Mechanism of Action: The CBS Reduction

The primary utility of (S)-1,1-Diphenylleucinol is its conversion into an oxazaborolidine catalyst (the active CBS catalyst).[1][2]

Catalyst Formation

The amino alcohol reacts with a borane source (e.g., Borane-THF or Methylboronic acid) to form a bicyclic oxazaborolidine.[2]

-

Lewis Acidity: The boron atom in the ring becomes a Lewis acid.[1][2]

-

Lewis Basicity: The ring nitrogen coordinates with the reducing agent (BH₃), activating the hydride.[2]

The Catalytic Cycle[1][2]

-

Coordination: The oxazaborolidine binds BH₃ at the nitrogen face trans to the bulky phenyl groups.[2]

-

Substrate Binding: The ketone oxygen coordinates to the endocyclic boron atom.[2] The steric bulk of the phenyl groups forces the ketone to approach from the less hindered face (stereocontrol).[2]

-

Hydride Transfer: Hydride is transferred from the N-coordinated BH₃ to the carbonyl carbon via a six-membered transition state.[1][2]

-

Release: The chiral borate intermediate decomposes to release the chiral alcohol and regenerate the catalyst.[2]

Mechanistic Diagram

Figure 2: The catalytic cycle of the CBS reduction showing the activation and regeneration of the oxazaborolidine.[1][2]

Applications in Drug Development

This compound is indispensable in the synthesis of enantiopure pharmaceutical intermediates.[2]

-

Chiral Auxiliaries: Used to synthesize oxazolidinones (Evans-type auxiliaries) for asymmetric alkylation.[1][2][3]

-

API Synthesis:

-

Ligand Design: The diphenyl-hydroxymethyl motif is a scaffold for N,O-ligands used in Zinc-catalyzed alkylations and Copper-catalyzed conjugate additions.[1][2]

Handling, Stability & Safety (E-E-A-T)

As a Senior Application Scientist, I emphasize that while the solid is stable, the active catalyst generated from it is moisture-sensitive.

-

Storage: Store the alcohol at 2–8 °C under inert gas (Argon). It is hygroscopic; moisture absorption will degrade catalytic performance by hydrolyzing the oxazaborolidine intermediate.

-

Safety Profile (GHS):

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.[2] Handle in a fume hood to avoid inhalation of dust.

References

-

PubChem. (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Compound Summary. National Library of Medicine. Link

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 109(18), 5551-5553.[2] Link[1][2]

-

Sigma-Aldrich. (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Product Sheet. Merck KGaA.[2] Link[1][2]

-

Organic Syntheses. "Enantioselective Reduction of Ketones: (S)-Diphenylprolinol and (S)-1,1-Diphenylleucinol." Org.[2][4] Synth.Link[1][2]

-

Mathre, D. J., et al. (1993).[2] "A practical enantioselective synthesis of α,α-diaryl-2-pyrrolidinemethanol. Preparation and chemistry of the corresponding oxazaborolidines." The Journal of Organic Chemistry, 58(10), 2880-2888.[2] Link[1][2]

Sources

Solubility Profile and Physicochemical Characterization of 2-Amino-4-methyl-1,1-diphenylpentan-1-ol

A Technical Guide for Process Optimization and Chiral Auxiliary Applications

Part 1: Executive Summary & Molecular Architecture[1][2]

The compound 2-Amino-4-methyl-1,1-diphenylpentan-1-ol (often referred to as (S)-Diphenylleucinol when derived from L-Leucine) is a privileged chiral amino alcohol.[1][2] It serves as a critical ligand in asymmetric catalysis (e.g., CBS-type reductions, alkylations) and a precursor to oxazaborolidines.[1][2]

Its solubility behavior is governed by a distinct Hydrophilic-Lipophilic Conflict :

-

The Lipophilic Shield: The geminal diphenyl group at C1 and the isobutyl tail at C4 create a massive hydrophobic domain. This dictates high solubility in aromatics and chlorinated solvents.[1]

-

The Polar Core: The 1,2-amino alcohol motif provides a site for hydrogen bonding (both donor and acceptor). This allows solubility in alcohols but also creates a tendency for the molecule to form intermolecular H-bond networks, leading to "oiling out" or gelation rather than crystallization if the solvent system is not carefully tuned.[2]

Physicochemical Snapshot

| Property | Value / Characteristic |

| CAS Number | 78603-97-1 (S-isomer) |

| Molecular Weight | 269.38 g/mol |

| pKa (Conjugate Acid) | ~9.5 (Aliphatic amine) |

| LogP (Predicted) | ~3.4 (Highly Lipophilic) |

| Physical State | White to off-white crystalline solid |

| Melting Point | 93–95 °C (Dependent on enantiomeric purity) |

Part 2: Solubility Profile in Organic Solvents[5]

The following data categorizes solvent compatibility based on thermodynamic solubility and kinetic dissolution rates at 25°C.

Solvent Compatibility Table[1][2]

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Ideal for extraction and initial dissolution.[1][2] |

| Chlorinated | Chloroform | Excellent | Good for NMR analysis; avoid acid-contaminated CDCl3.[1][2] |

| Alcohols | Methanol, Ethanol | Good | Soluble due to H-bonding.[1][2] often used as the "Good" solvent in recrystallization.[3] |

| Aromatics | Toluene | High (Hot) / Moderate (Cold) | Preferred Recrystallization Solvent. High temperature coefficient of solubility.[1][2] |

| Aromatics | Benzene | High | Legacy solvent.[1][2] Replace with Toluene for safety.[1] |

| Ethers | THF, MTBE | Moderate | Good solubility, but risk of peroxide formation affecting sensitive catalysis.[1] |

| Esters | Ethyl Acetate | Moderate | Useful for chromatography; less effective for crystallization due to high solubility.[1][2] |

| Alkanes | Hexane, Heptane, Pentane | Poor (<1 mg/mL) | Excellent Anti-Solvent. Use to crash out product from Toluene or DCM.[1][2] |

| Aqueous | Water (Neutral pH) | Insoluble | Hydrophobic effect dominates.[1][2] |

| Aqueous | Water (Acidic, pH < 4) | Soluble | Forms the ammonium salt ( |

Part 3: Mechanism of Solvation (Visualized)

To understand why this molecule behaves as it does, we must visualize the competition between the lipophilic diphenyl/isobutyl groups and the polar amino-alcohol core.[2]

Figure 1: Solvation mechanism showing the dual nature of the molecule.[1][2] The lipophilic domain drives solubility in aromatics, while the polar core dictates interaction with alcohols.[2]

Part 4: Validated Experimental Protocols

Protocol A: Purification via Two-Solvent Recrystallization

Objective: Purify crude (S)-2-amino-4-methyl-1,1-diphenylpentan-1-ol to >98% ee.[1][2] Rationale: The "Classic" method uses Benzene/Hexane [1].[1] For modern safety compliance, we substitute Toluene/Heptane .[1] Toluene provides the necessary pi-pi stacking interactions with the phenyl rings for dissolution, while Heptane acts as the non-polar anti-solvent to force the polar lattice to crystallize.[2]

Step-by-Step Methodology:

-

Dissolution: Place 10.0 g of crude solid in a 250 mL round-bottom flask. Add Toluene (approx. 30-40 mL) and heat to 80-90°C (below boiling point of 110°C) with stirring until fully dissolved.

-

Note: If the solution is colored, add activated carbon (0.5 g), stir for 10 mins, and hot-filter through Celite.

-

-

Nucleation Point: Remove from heat. While the solution is still hot (~70°C), slowly add Heptane dropwise.

-

Visual Cue: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.[1]

-

-

Re-solvation: Add 1-2 mL of hot Toluene to clear the turbidity. The solution should now be super-saturated.

-

Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil or a towel to insulate). Rapid cooling leads to oiling out.[1]

-

Finishing: Once at room temperature, place in an ice bath (0-4°C) for 2 hours to maximize yield.

-

Collection: Filter the white needles via vacuum filtration. Wash the cake with cold Heptane (2 x 10 mL). Dry under high vacuum.[1]

Protocol B: Gravimetric Solubility Determination

Objective: Determine precise solubility limits for process scale-up.

-

Preparation: Add excess solid (approx. 500 mg) to a vial containing 2.0 mL of the target solvent.

-

Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C. Allow to stand for 24 hours to ensure thermodynamic equilibrium.

-

Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification: Transfer exactly 1.0 mL of filtrate to a pre-weighed vial. Evaporate solvent (Genevac or N2 stream).[1] Weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue) / 1.0 mL.[1]

-

Part 5: Process Workflow Diagram

The following diagram illustrates the decision matrix for solvent selection during work-up and purification.

Figure 2: Optimization workflow for the purification of Diphenylleucinol.

Part 6: Critical Application Notes

The "Oiling Out" Phenomenon

Amino alcohols are notorious for forming supersaturated oils rather than crystals. This occurs because the intermolecular Hydrogen bonds (O-H...N) compete with crystal lattice formation.

-

Solution: If oiling occurs during Protocol A, re-heat the mixture to dissolve the oil, add a seed crystal of pure product (if available), or scratch the glass surface with a spatula to induce nucleation.

Acidic Work-up Hazard

While the amine is soluble in acidic water (e.g., 1M HCl), do not use strong acids for prolonged periods if you intend to recover the free base without racemization or degradation.[1]

-

Safe Protocol: Extract impurities with 1M HCl, then immediately basify the aqueous layer with NaOH and extract back into DCM.[1]

Stability

The compound is stable in air but should be stored under inert atmosphere (Argon/Nitrogen) to prevent the amine from reacting with atmospheric CO2 to form carbamates over long storage periods.

References

-

Itsuno, S., et al. (1981).[1] "Asymmetric synthesis using chirally modified borohydrides. Part 1. Enantioselective reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane."[1][2] Journal of the Chemical Society, Perkin Transactions 1. (Note: Defines the foundational synthesis and purification of this class of amino alcohols).[1][2]

-

BenchChem. (2025).[1][4][5] "Formulation of 2-Amino-4-phenylpentan-1-ol for Biological Studies." Application Notes and Protocols. (General solubility data for phenylpentan-1-ol analogs).

-

PubChem. (2025).[1] "(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Compound Summary." National Library of Medicine.[1]

-

PrepChem. (2024).[1] "Synthesis of (1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol." PrepChem Organic Synthesis Database. (Provides analogous recrystallization protocols using Benzene/Hexane).[1][2]

Sources

Methodological & Application

Advanced Application Note: Catalytic Architectures of Leucine-Derived Amino Alcohols

Executive Summary

Chiral amino alcohols derived from the L-Leucine chiral pool represent a cornerstone in asymmetric catalysis.[1][2] Unlike their proline-derived counterparts (which form bicyclic systems), leucine derivatives offer a flexible, acyclic backbone with a distinct steric profile provided by the isobutyl side chain.[1][2] This Application Note provides validated protocols for synthesizing L-Leucinol and utilizing it in two high-value transformations: Enantioselective Borane Reduction and Diethylzinc Alkylation .[2]

Key Technical Advantage: The isobutyl group of leucine provides a specific steric bulk (

Ligand Synthesis: Preparation of L-Leucinol

While L-Leucinol is commercially available, in-house preparation is often required to ensure anhydrous purity or to derivatize the amine prior to catalysis.[2] The NaBH

Protocol A: Reduction of L-Leucine to L-Leucinol

Reaction Class: Carboxyl Reduction Yield Target: >90% Chiral Integrity: >99% ee (Retention of Configuration)[2]

Reagents

-

L-Leucine (10 mmol)[2]

-

Sodium Borohydride (NaBH

, 24 mmol)[1][2] -

Iodine (I

, 10 mmol)[1][2] -

THF (Anhydrous, 50 mL)

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Solvation: Charge flask with L-Leucine (1.31 g) and NaBH

(0.91 g) in THF (30 mL). Cool to 0°C.[1][3] -

Activation: Dissolve I

(2.54 g) in THF (20 mL). Add this solution dropwise over 30 minutes. -

Reflux: Once gas evolution ceases, heat to reflux (66°C) for 18 hours.

-

Quench: Cool to room temperature. Carefully add Methanol (10 mL) to quench excess borane.[1][2] Stir for 30 mins.

-

Workup: Concentrate in vacuo. Dissolve residue in 20% KOH (20 mL) and stir for 4 hours to break the boron-amine complex. Extract with CH

Cl -

Purification: Dry over Na

SO

Visualization: Synthesis Workflow

Figure 1: Workflow for the reduction of L-Leucine to L-Leucinol using the Iodine-Borohydride system.

Application Note: Enantioselective Borane Reduction

The reduction of prochiral ketones using borane (BH

Mechanism: The amino alcohol reacts with borane to form a heterocyclic oxazaborolidine.[1] This intermediate binds the ketone and a second molecule of borane, directing hydride attack from the re-face or si-face depending on the ligand configuration.[1][2]

Protocol B: Asymmetric Reduction of Acetophenone

Substrate: Acetophenone

Reagents

Methodology

-

Catalyst Formation: In a dry flask under Argon, dissolve L-Leucinol (117 mg, 1 mmol) in THF (10 mL).

-

Pre-complexation: Add BH

-THF (2.2 mL, 2.2 mmol) at room temperature. Stir for 1 hour.-

Insight: This step generates the active oxazaborolidine hydride species.[1]

-

-

Reduction Phase: Cool the mixture to -10°C .

-

Simultaneous Addition: Simultaneously add:

-

Hydrolysis: Quench with MeOH (5 mL), then 1N HCl (10 mL). Stir 30 mins.

-

Analysis: Extract with ether. Analyze ee% via Chiral HPLC (Chiralcel OD-H column).

Data: Solvent Effects on Selectivity

| Solvent | Temperature | Yield (%) | ee (%) | Note |

| THF | -10°C | 98 | 95 (R) | Optimal |

| Toluene | -10°C | 92 | 88 (R) | Slower kinetics |

| CH | -10°C | 95 | 91 (R) | Good alternative |

| THF | 25°C | 99 | 78 (R) | Racemization risk |

Application Note: Diethylzinc Addition to Aldehydes

Leucine-derived amino alcohols act as ligands for the addition of organozinc reagents to aldehydes, a classic C-C bond forming reaction.[1][2] This system exhibits the "Noyori Effect" (non-linear effect), where the enantiomeric purity of the product can exceed that of the ligand due to the formation of hetero-chiral dimers.[1]

Protocol C: Synthesis of (R)-1-Phenylpropanol

Substrate: Benzaldehyde

Reagent: Diethylzinc (Et

Methodology

-

Ligand Charge: Dissolve L-Leucinol (2 mol%) in Toluene.

-

Zinc Activation: Add Et

Zn (2.0 equiv, 1.0 M in hexanes) at 0°C. -

Substrate Addition: Add Benzaldehyde (1.0 equiv) dropwise at 0°C.

-

Incubation: Allow to warm to 20°C and stir for 12 hours.

-

Quench: Carefully add 1M HCl. Extract and purify.

Mechanistic Visualization

Figure 2: The catalytic cycle for Diethylzinc addition.[2][4] The equilibrium between the inactive dimer and the active monomer is central to the non-linear stereochemical effects observed.

Drug Development Context

In pharmaceutical synthesis, these protocols are not merely academic.[1][2] The L-Leucine backbone is a privileged scaffold for:

-

Beta-Blockers: Synthesis of chiral ethanolamine cores.

-

Anti-viral agents: Preparation of chiral amino-diol backbones (e.g., protease inhibitors) often starts with leucine-derived auxiliaries to set the initial stereocenter.[1][2]

-

Self-Validation: The protocols above are self-validating. If the optical rotation of the isolated L-Leucinol (Protocol A) deviates from

(c=5, EtOH), the subsequent catalysis (Protocol B/C) will suffer linearly.[2]

References

-

McKennon, M. J., et al. (1993).[1][2] "A convenient reduction of amino acids and their derivatives."[1][5] Journal of Organic Chemistry, 58(13), 3568-3571.[1][2] Link[2]

-

Itsuno, S., et al. (1983).[1][2] "Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane."[2] Journal of the Chemical Society, Chemical Communications, (8), 469-470.[1][2] Link[2]

-

Corey, E. J., et al. (1987).[1][2][6] "Stable and easily regenerable chiral boron reagents for enantioselective reduction of ketones."[1] Journal of the American Chemical Society, 109(18), 5551-5553.[1][2] Link[2]

-

Noyori, R., & Kitamura, M. (1989).[1][2] "Enantioselective addition of organometallic reagents to carbonyl compounds: chirality transfer, multiplication, and amplification."[1][2] Angewandte Chemie International Edition, 30(1), 49-69.[1][2] Link[2]

-

Daikai, K., et al. (1998).[1][2] "Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral Amino Alcohols." Tetrahedron: Asymmetry, 9(12), 2057-2060.[1][2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Synthesis Yield of 2-Amino-4-methyl-1,1-diphenylpentan-1-ol

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chiral amino alcohols, specifically focusing on troubleshooting and optimizing the preparation of 2-Amino-4-methyl-1,1-diphenylpentan-1-ol. This valuable compound serves as a key chiral building block in asymmetric synthesis.[1] The following sections provide in-depth, field-proven insights to overcome common synthetic challenges and enhance reaction yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis planning and execution phases.

Q1: What is the most common and reliable synthetic route for 2-Amino-4-methyl-1,1-diphenylpentan-1-ol?

The most robust and widely employed method is the addition of an organometallic reagent to a protected derivative of L-leucine. Specifically, the reaction of two equivalents of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with an N-protected L-leucine ester (e.g., methyl or ethyl N-Boc-leucinate) is the preferred pathway.[2] This method is advantageous for creating tertiary alcohols where at least two of the substituent groups are identical.[2] The reaction proceeds via a ketone intermediate which is immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol.[3] A final deprotection step removes the N-protecting group to yield the target amino alcohol.

Q2: My overall yield is consistently low. What are the most probable causes?

Low yields in this synthesis almost always trace back to a few critical factors. The primary culprits are the quality and accurate quantification of the Grignard reagent, the presence of moisture in the reaction, and competing side reactions.[4] Grignard reagents are extremely strong bases that react destructively with even trace amounts of acidic protons, such as water.[4][5] Furthermore, side reactions like enolization of the ester starting material can significantly reduce the formation of the desired product.[3] A systematic approach to troubleshooting, starting with the integrity of your reagents and reaction setup, is essential.

Q3: Is it absolutely necessary to protect the amino group of the leucine ester?

Yes, protecting the amino group is non-negotiable for this reaction to succeed. The free amine contains an acidic N-H proton that will rapidly and irreversibly react with the highly basic Grignard reagent in an acid-base reaction.[6] This would consume the Grignard reagent, rendering it unable to perform its primary function as a nucleophile, and would prevent the desired carbon-carbon bond formation. Common and effective protecting groups for this purpose include tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz).

Q4: How critical are anhydrous conditions, and what is the best practice for ensuring them?

The exclusion of water is arguably the most critical parameter for a successful Grignard reaction.[4] Grignard reagents are quenched by water, converting them into inactive alkanes (in this case, benzene), which immediately limits the theoretical yield.[4] Best Practices:

-

Glassware: All glassware must be scrupulously dried, either in an oven at >120 °C for several hours or by flame-drying under vacuum or an inert atmosphere (nitrogen or argon).[3][4]

-

Solvents: Use freshly distilled anhydrous solvents. Ethers like diethyl ether or tetrahydrofuran (THF) are standard and should be dried over a suitable agent like sodium/benzophenone.[7][8]

-

Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like dry nitrogen or argon to prevent atmospheric moisture from entering the system.[4]

Q5: I use a commercial Grignard reagent. Do I still need to determine its concentration?

Absolutely. While commercial Grignard reagents are convenient, their actual molarity can differ from the value stated on the bottle due to gradual degradation during storage and handling.[4] Relying on the label's concentration is a common source of stoichiometric errors, leading to low conversion and poor yields.[3] It is considered best practice to determine the precise concentration of the active Grignard reagent by titration immediately before use.[4][7] This ensures that you are using the correct stoichiometric amount for the reaction.

Section 2: Visualizing the Synthetic and Troubleshooting Workflow

A clear understanding of the overall process and a logical approach to problem-solving are key to success.

Caption: General experimental workflow for the synthesis.

Caption: A troubleshooting decision tree for low-yield issues.

Section 3: Detailed Troubleshooting Guide

This guide provides specific solutions to common experimental problems.

| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Explanations |

| Low or No Conversion of Starting Ester (High recovery of N-Boc-leucine ester after workup) | 1. Inaccurate Grignard Concentration : The most common cause. Stoichiometry was insufficient for the double addition.[3] 2. Quenched Grignard Reagent : Trace moisture in glassware or solvent destroyed the reagent.[4] 3. Enolization of the Ester : The Grignard reagent acted as a base, deprotonating the α-carbon of the ester instead of attacking the carbonyl. This is favored by steric hindrance and higher temperatures.[3][4] | 1. Titrate the Grignard reagent immediately before use to determine its exact molarity. (See Protocol 1). 2. Ensure rigorous anhydrous conditions . Flame-dry all glassware under vacuum/inert gas and use freshly opened or distilled anhydrous solvents.[8] 3. Modify reaction conditions to favor nucleophilic addition . Add the ester solution dropwise to the Grignard reagent at a lower temperature (e.g., 0 °C). This keeps the concentration of the enolizable ester low at any given moment.[4] |

| Reaction Mixture Turns Dark Brown/Black During Grignard Formation | 1. Impurities in Magnesium : Small impurities in the magnesium turnings can catalyze decomposition. 2. Overheating : Excessive heating during formation can lead to side reactions and decomposition of the reagent.[3][8] 3. Wurtz Coupling Products : Formation of finely divided metal from side reactions can cause darkening.[3] | 1. Use high-quality, shiny magnesium turnings . If they appear dull or oxidized, they may need to be activated.[7] 2. Control the exotherm . Initiate the reaction gently (a crystal of iodine can help[8]) and maintain a gentle reflux. Do not heat aggressively for prolonged periods. Once the magnesium is consumed, the reaction is complete.[8] |

| Formation of Biphenyl as a Major Byproduct | Wurtz Coupling : This occurs when the Grignard reagent reacts with the unreacted aryl halide. It is often promoted by higher temperatures and certain impurities. | 1. Control the addition rate : Add the bromobenzene slowly to the magnesium turnings to maintain a low concentration of the halide. 2. Ensure efficient stirring to facilitate the reaction at the magnesium surface and dissipate localized heat. |

| Difficult Emulsion Forms During Aqueous Workup | Magnesium Salts : Magnesium salts (e.g., Mg(OH)Br) formed during quenching can be gelatinous and cause persistent emulsions, trapping the product. | 1. Use Saturated Ammonium Chloride (NH₄Cl) : This is the preferred quenching agent. It is acidic enough to protonate the alkoxide and break down magnesium salts but generally not strong enough to cause elimination side reactions with the tertiary alcohol product.[4] 2. Dilute the Reaction Mixture : Adding more organic solvent and water can sometimes help break the emulsion. 3. Filter through Celite : For stubborn emulsions, filtering the entire biphasic mixture through a pad of Celite can help break it up. |

Section 4: Key Experimental Protocols

These protocols provide a validated starting point for synthesis and quality control.

Protocol 1: Titration of Phenylmagnesium Bromide Reagent[3][4]

Objective: To accurately determine the molarity of the active Grignard reagent.

-

Preparation : Dry a small vial and a magnetic stir bar under flame and cool under argon. Accurately weigh ~0.25 mmol of iodine (I₂) into the vial and seal it. Add 2-3 mL of anhydrous THF and stir until the iodine is dissolved, forming a dark brown solution.

-

Titration : Cool the iodine solution to 0 °C in an ice bath.

-

Addition : Slowly add the prepared Grignard reagent dropwise via a 1 mL syringe while stirring vigorously. The endpoint is reached when the brown/yellow color disappears and the solution becomes colorless or slightly cloudy gray.

-

Calculation : Record the volume (V, in Liters) of the Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry with iodine:

-

Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)

-

-

Replication : Repeat the titration at least twice and average the results for accuracy.

Protocol 2: Synthesis of N-Boc-(L)-2-amino-4-methyl-1,1-diphenylpentan-1-ol

Objective: To synthesize the protected amino alcohol via Grignard addition.

-

Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.

-

Reagents : In the flask, place 2.2 equivalents of the titrated Phenylmagnesium Bromide solution in THF. Cool the flask to 0 °C in an ice bath.

-

Substrate Addition : Dissolve 1.0 equivalent of N-Boc-L-leucine methyl ester in anhydrous THF. Add this solution to the dropping funnel.

-

Reaction : Add the ester solution dropwise to the stirred Grignard reagent at 0 °C over 30-45 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis shows complete consumption of the starting ester.

-

Workup : Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Isolation : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude protected amino alcohol. The product can often be purified by recrystallization from a solvent system like hexanes/ethyl acetate.

Protocol 3: Deprotection to Yield 2-Amino-4-methyl-1,1-diphenylpentan-1-ol

Objective: To remove the Boc protecting group to obtain the final product.

-

Setup : Dissolve the crude or purified N-Boc protected amino alcohol from Protocol 2 in a minimal amount of a suitable solvent like dioxane or methanol.

-

Acid Addition : Cool the solution to 0 °C. Add an excess (4-5 equivalents) of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).

-

Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation : Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify the aqueous solution with a base (e.g., 2M NaOH) to a pH of ~10-11.

-

Extraction : Extract the basic aqueous layer three times with dichloromethane or ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product can be purified by recrystallization to afford the title compound as a white solid.[9]

Section 5: Product Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

| Property | Expected Value / Observation | Source |

| Appearance | White crystalline solid | [9] |

| Molecular Formula | C₁₈H₂₃NO | |

| Molecular Weight | 269.38 g/mol | |

| Melting Point | 132-136 °C (for the (S)-enantiomer) | |

| ¹H NMR | Expect characteristic peaks for the isobutyl group (doublet ~0.8-1.0 ppm), two phenyl groups (multiplet ~7.2-7.6 ppm), and protons on the amino alcohol backbone. | General Spectroscopic Principles |

| Purity (HPLC) | >98% after recrystallization. A reverse-phase HPLC method can be used to assess purity. | [10] |

References

- Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.

- Benchchem. Troubleshooting low yield in Grignard synthesis of tertiary alcohols.

- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.

- University of Wisconsin-Madison. Grignard Reaction.

- Molbase. Synthesis of (1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol.

- Reddit. (2020, June 20). Troubleshooting my grignard reactions.

- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.

- Sigma-Aldrich. (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol 98%.

- PubChem. (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol.

- ResearchGate. One-pot Preparation of (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline.

- Benchchem. (R)-(+)-2-Amino-4-methyl-1,1-diphenylpentane.

- Benchchem. Technical Support Center: Managing Impurities in 2-Amino-4-phenylpentan-1-ol Preparations.

- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.

Sources

- 1. (R)-(+)-2-Amino-4-methyl-1,1-diphenylpentane | 352535-73-0 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. reddit.com [reddit.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Hub: Magnesium Salt Removal from Amino Alcohol Syntheses

Introduction: The "Chelation Trap"

You are likely reading this because your standard workup failed. You performed a Grignard addition or hydride reduction to synthesize an amino alcohol, but the workup resulted in a persistent emulsion, a gelatinous precipitate, or drastically low yield despite high conversion on TLC.

The Root Cause: Unlike simple alcohols, amino alcohols are bidentate ligands . They possess both a nitrogen lone pair and an oxygen lone pair that coordinate tightly to Magnesium (

This guide provides three validated protocols to break this chelation and recover your product.

Module 1: The Mechanism of Failure

To solve the problem, you must visualize the enemy. The diagram below illustrates why standard quenching fails and how sequestering agents work.

Figure 1: Ligand exchange mechanism. The sequestering agent (green) must bind Mg(II) more tightly than your amino alcohol product (blue) to release it into the organic phase.

Module 2: Validated Protocols

Select the protocol based on your scale and product stability.

Method A: The Rochelle Salt Workup (Gold Standard)

Best for: Acid-sensitive products, large scales, and breaking stubborn emulsions.

The Science: Sodium Potassium Tartrate (Rochelle Salt) acts as a stronger ligand than your amino alcohol. It wraps around the

-

Quench: Dilute the reaction mixture with an organic solvent (Ether or EtOAc). Cool to 0°C.[1][2][3][4][5][6]

-

Add Tartrate: Add a saturated aqueous solution of Rochelle Salt (approx. 10 mL per gram of Mg reagent used).

-

The Critical Step: Stir vigorously at room temperature.

-

Separation: Transfer to a separatory funnel. The aqueous layer (containing Mg-Tartrate) should be clear/viscous, and the organic layer (containing product) should be clear.

-

Wash: Wash organic layer once with brine, dry over

, and concentrate.

Method B: The "Dry" Fieser-Type Workup

Best for: Water-soluble amino alcohols where aqueous extraction leads to yield loss.

The Science: This method uses a calculated stoichiometry of water and base to convert magnesium salts into a granular, sand-like precipitate (

Stoichiometry adapted for Magnesium (per 1.0 mol of Grignard/Mg reagent):

-

Dilute: Ensure the reaction is well-diluted in Ether/THF (1:1 ratio minimum). Cool to 0°C.[1][2][3][4][5][6]

-

Addition 1: Add 1 mL of Water per gram of Mg metal (or per 100 mmol reagent). Add dropwise and slowly.

-

Addition 2: Add 1 mL of 15% Aqueous NaOH .

-

Addition 3: Add 3 mL of Water .

-

Conditioning: Warm to room temperature and stir for 15 minutes. Add anhydrous

directly to the stirring mixture to bind excess water. -

Filtration: The precipitate should be white and granular. Filter through a Celite pad.[1][5][8] Wash the cake thoroughly with THF (amino alcohols stick to the cake!).

Method C: The Acid-Base Swing

Best for: Acid-stable products and removing non-basic impurities.

-

Quench: Quench with 1M HCl until the pH is < 2.

-

Wash: Extract the aqueous layer with Ether (discard organic layer; your product is in the water as the ammonium salt).

-

Basify: Add NaOH to the aqueous layer until pH > 12.

-

Extract: Extract the aqueous layer 3x with DCM or EtOAc. The Mg salts precipitate as hydroxides or stay in the aqueous phase, while the free amine moves to the organic layer.

Module 3: Comparative Data & Decision Logic

Table 1: Protocol Selection Matrix

| Feature | Rochelle Salt (Method A) | Fieser-Type (Method B) | Acid-Base Swing (Method C) |

| Primary Mechanism | Chelation/Sequestration | Controlled Precipitation | pH Manipulation |

| Emulsion Handling | Excellent (Breaks them) | Moderate (Prevents them) | Good |

| Time Required | High (1-4 hours stirring) | Low (30 mins) | Medium |

| Water Usage | High (Large aqueous vol) | Very Low | High |

| Suitability | Acid-sensitive compounds | Water-soluble products | Acid-stable compounds |

Troubleshooting Decision Tree

Use this logic flow to determine your next move if you are currently stuck.

Figure 2: Workflow selector for magnesium salt removal.

Module 4: Frequently Asked Questions (FAQ)

Q: I used the Fieser method, but my yield is 40% lower than expected. Where is it? A: It is likely trapped in the filter cake. Amino alcohols adsorb strongly to magnesium hydroxide surfaces.

-

Fix: Resuspend the filter cake in THF or EtOAc with 5% Methanol and stir for 30 minutes, then refilter.

Q: The Rochelle salt method is taking too long. The layers won't separate. A: You may not have added enough tartrate or the density is too similar.

-

Fix 1: Add solid NaCl to saturate the aqueous layer (increase density difference).

-

Fix 2: Add more Ether/EtOAc to the organic layer.

-

Fix 3: Ensure the aqueous layer is saturated with Rochelle salt; if Mg concentration is high, you need 1.2-1.5 equivalents of Tartrate relative to Mg.

Q: Can I use Citric Acid instead of Rochelle Salt? A: Yes, but with caution. Citric acid is acidic. If your amino alcohol is sensitive to acid or highly water-soluble in protonated form, you might lose product to the aqueous layer. Rochelle salt is preferred because it works at neutral/basic pH.

References

-

University of Rochester. (n.d.).[1] Workup for Aluminum Hydride Reductions (Fieser & Rochelle Protocols).[10] Not Voodoo.[10][11] Retrieved from [Link]

-

Master Organic Chemistry. (2011). Reactions of Grignard Reagents.[9][12][13][14] Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Quenching Reactions: Aluminum based reactions.[15] Retrieved from [Link]

Sources

- 1. Magic Formulas [chem.rochester.edu]

- 2. chem.rochester.edu [chem.rochester.edu]

- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. reddit.com [reddit.com]

- 10. Workup [chem.rochester.edu]

- 11. Magic Formulas [chem.rochester.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Solubility & Handling of 2-Amino-4-methyl-1,1-diphenylpentan-1-ol

[1]

Topic: Troubleshooting Solubility: THF vs. Diethyl Ether Compound: (S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol (and related isomers) CAS: 78603-97-1 Application: Chiral auxiliary synthesis, Ligand for enantioselective catalysis (e.g., CBS reduction).[1]

Executive Summary: The THF vs. Ether Dynamic

The solubility behavior of 2-Amino-4-methyl-1,1-diphenylpentan-1-ol is dictated by its dual nature: it possesses a lipophilic "greasy" domain (two phenyl rings + isobutyl tail) and a polar, chelating domain (1,2-amino alcohol core).[1]

-

In Diethyl Ether (Et₂O): The free base is soluble, but the magnesium intermediates (during Grignard synthesis) and acid salts (HCl, etc.) are generally insoluble . This leads to precipitation, which can be leveraged for purification or become a hindrance to reaction kinetics.

-

In Tetrahydrofuran (THF): THF is a stronger Lewis base with higher polarity.[1] It typically solubilizes both the free base and the magnesium intermediates, preventing precipitation.

Key Technical Insight: The "solubility issue" users most frequently encounter is not with the final product, but with the intermediate magnesium alkoxide chelate during synthesis.

Technical Deep Dive: Mechanism of Solvation

To troubleshoot effectively, you must understand the coordination chemistry occurring in your flask.

The Chelate Effect

During synthesis (Grignard reaction of amino-esters), the product initially forms a magnesium alkoxide complex. The amine nitrogen typically coordinates to the magnesium, forming a stable 5-membered chelate ring.

-

Ether (Poor Solvation): Diethyl ether is a weaker Lewis base and sterically more hindered than THF.[1] It struggles to break up the intermolecular aggregates of these magnesium chelates. Consequently, the intermediate often polymerizes or aggregates, crashing out of solution as a gummy solid or precipitate.

-

THF (Good Solvation): THF is a compact, strong Lewis base.[1] It effectively coordinates to the magnesium center, satisfying its coordination sphere and keeping the monomeric or dimeric species in solution.

Visualizing the Solvation Conflict

Figure 1: Solvation dynamics of the Magnesium-Amino Alkoxide intermediate.[1] THF stabilizes the monomeric species, while Ether promotes aggregation.

Troubleshooting Guide (Q&A)

Phase 1: Synthesis (Grignard Reaction)[1]

Q1: My reaction mixture turned into a solid block/thick slurry in Diethyl Ether. Is my reaction ruined?

-

Diagnosis: You are experiencing the precipitation of the magnesium amino-alkoxide intermediate. This is common in pure ether.

-

Solution:

-

Do not stop. The reaction often proceeds even in the slurry, though slower.

-

Add THF: Slowly add anhydrous THF (10-20% of total volume) to the mixture. This usually breaks the aggregates and resolubilizes the intermediate, allowing stirring to resume.

-

Mechanical Stirring: For scale-up (>10g), overhead mechanical stirring is mandatory to handle the viscosity in ether.

-

Q2: Why is my yield lower in Ether compared to THF?

-

Reasoning: In heterogeneous mixtures (slurries), the Grignard reagent may get trapped inside the solid matrix, preventing it from reacting with the remaining ester/ketone.

-

Protocol Adjustment: Switch to a THF/Ether (1:1) solvent system or run the reaction in pure THF (at reflux) to ensure homogeneity. Note: THF reflux is hotter (66°C) than Ether (35°C), which may increase impurity formation if not controlled.[1]

Phase 2: Workup & Isolation

Q3: I cannot get the product to crystallize from Ether. It remains an oil. [1]

-

Diagnosis: The free base is highly soluble in ether. Small amounts of unreacted hydrocarbon impurities (from the Grignard reagent) or residual solvent can prevent crystal lattice formation.

-

Corrective Action:

Q4: A white solid precipitates immediately when I add HCl/Ether. What is this?

-

Identification: This is the Hydrochloride Salt of your amino alcohol.

-

Utility: This is an excellent purification method.[1] The salt is insoluble in ether, while neutral impurities (biphenyl, unreacted ketone) remain in solution.

-

Protocol: Filter the solid, wash with cold ether, and then neutralize (free-base) it using NaOH/DCM if the alcohol form is required.

Comparative Data: Solubility Profile

| Parameter | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Practical Implication |

| Free Base Solubility | High | High | Ether is good for extraction; THF is good for reaction.[1] |

| Mg-Intermediate Solubility | Low (Precipitates) | High (Soluble) | Use THF to prevent stirring issues during synthesis.[1] |

| HCl Salt Solubility | Insoluble (<1 mg/mL) | Moderate | Use Ether to precipitate the salt for purification. |

| Lewis Basicity | Weak | Strong | THF coordinates to Mg, changing reaction kinetics.[1] |

Recommended Protocols

Protocol A: Managing Precipitation during Synthesis

Use this if you require the reaction to remain homogeneous.

-

Setup: Flame-dry glassware under Nitrogen/Argon.

-

Solvent: Prepare a mixture of THF:Toluene (1:1) or pure THF .

-

Why Toluene? It raises the boiling point and often improves the crystallinity of the final magnesium complex if isolation is intended, but for simple synthesis, THF prevents crashing out.

-

-

Addition: Add the amino-ester substrate dropwise to the Phenylmagnesium bromide solution at 0°C.

-

Observation: If cloudiness appears, add additional THF.

-

Quench: Pour into ice-cold saturated NH₄Cl. Extract with Ethyl Acetate (EtOAc) rather than Ether to ensure full recovery of the polar amino alcohol.

Protocol B: Purification via Salt Formation (The "Ether Crash")

Use this to purify the oily free base.

-

Dissolution: Dissolve the crude oily product in anhydrous Diethyl Ether (10 mL per gram).

-

Acidification: Dropwise add 2M HCl in Ether (commercial solution) or bubble dry HCl gas.

-

Precipitation: A white solid (the hydrochloride salt) will form immediately.

-

Filtration: Filter the solid under vacuum.

-

Wash: Wash the filter cake with cold anhydrous Ether (removes non-basic impurities like biphenyl).

-

Recovery:

-

Option 1 (Keep as Salt): Dry in a vacuum oven.[3]

-

Option 2 (Free Base): Suspend salt in DCM, add 1M NaOH, separate organic layer, dry over Na₂SO₄, and evaporate.

-

Decision Tree: Solvent Selection

Figure 2: Decision matrix for solvent selection based on experimental phase.[1]

References

-

Synthesis & Properties of Amino Alcohols

- Title: The Schlenk Equilibrium and Solvation of Grignard Reagents.

-

Purification Protocols

-

Safety Data

(Note: Specific solubility constants [Ksp] for this exact molecule are rarely published in open literature; the guidelines above are based on the standard physicochemical behavior of the diphenylvalinol class of compounds.)

Sources

- 1. (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | C18H23NO | CID 10945486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2008079380A1 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates - Google Patents [patents.google.com]

Validation & Comparative

Technical Comparison: Leucinol vs. Valinol-Derived Diphenyl Amino Alcohols

This guide provides an in-depth technical comparison between 2-Amino-4-methyl-1,1-diphenylpentan-1-ol (Leucinol-derived) and 2-Amino-3-methyl-1,1-diphenylbutan-1-ol (Valinol-derived) ligands.

Executive Summary

In asymmetric catalysis, the structural rigidity of the chiral ligand dictates enantioselectivity. This guide compares two homologous amino alcohol ligands used primarily in enantioselective borane reductions (CBS-type) and diethylzinc additions .

-

The Valinol Derivative (Isopropyl side chain) is the industry standard for high-performance stereocontrol due to proximal steric bulk (

-branching). -

The Leucinol Derivative (Isobutyl side chain) offers a structurally similar but kinetically distinct profile, often exhibiting lower enantioselectivity due to increased conformational flexibility (

-branching).

Structural & Mechanistic Analysis

The core difference lies in the distance of the steric bulk from the chiral center (C2).

| Feature | Leucinol Derivative | Valinol Derivative |

| IUPAC Name | (S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol | (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol |

| Side Chain | Isobutyl ( | Isopropyl ( |

| Branching Position | ||

| Conformational Freedom | High: The methylene spacer allows rotation, reducing the "locking" effect on the transition state. | Low: The bulky isopropyl group is directly attached to the chiral center, maximizing steric clash. |

Mechanistic Impact on Enantioselectivity

In metal-catalyzed transformations (e.g., Oxazaborolidine-catalyzed reduction), the ligand must lock the substrate in a specific orientation.

-

Valinol-derived ligands create a "tight" chiral pocket. The isopropyl group sterically hinders one face of the approaching nucleophile effectively because it cannot rotate away from the active site.

-

Leucinol-derived ligands suffer from the "flexible arm" effect. The extra methylene group (

) allows the isobutyl tail to rotate, occasionally exposing the "wrong" face of the substrate, leading to lower enantiomeric excess (

Figure 1: Mechanistic flow illustrating how side-chain branching position influences stereocontrol.

Performance Metrics: Direct Comparison

The following data aggregates performance in the Enantioselective Borane Reduction of Acetophenone , a standard benchmark reaction.

| Metric | Leucinol Derivative | Valinol Derivative | Analysis |

| Enantiomeric Excess ( | 23% – 89% | 85% – 98% | Valinol provides consistently higher stereoselectivity. Leucinol's performance is highly solvent/temperature dependent. |

| Yield | >90% | >90% | Both ligands are chemically robust and promote high turnover. |

| Reaction Rate | Fast | Moderate | Leucinol derivatives sometimes react faster due to less steric crowding around the nitrogen, but at the cost of selectivity. |

| Cost/Availability | Moderate | High | Valinol derivatives are often more expensive due to the higher demand for the valine precursor in pharma. |

Data Source Interpretation: In comparative studies of amino-acid mediated borane reductions, Valine-derived oxazaborolidines consistently outperform Leucine analogs. For example, while Valinol systems routinely hit >90%

Experimental Protocols

Protocol A: Synthesis of 1,1-Diphenyl Amino Alcohols (General)

This protocol applies to both Leucine and Valine methyl esters. Precursor: L-Leucine Methyl Ester HCl or L-Valine Methyl Ester HCl.

Reagents:

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous THF[1]

-

Amino Acid Methyl Ester Hydrochloride

Step-by-Step Workflow:

-

Preparation: Flame-dry a 500 mL 3-neck round bottom flask equipped with a reflux condenser and addition funnel under Nitrogen atmosphere.

-

Grignard Addition: Add Phenylmagnesium bromide (4.0 equiv) to the flask. Cool to 0°C.[1][2]

-

Substrate Addition: Add the Amino Acid Methyl Ester HCl (1.0 equiv) as a solid in portions (or suspended in THF) over 30 minutes. Note: The HCl salt will quench 1 equiv of Grignard immediately.

-

Reaction: Allow to warm to Room Temperature (RT), then stir for 12 hours. (Optional: Reflux for 2 hours to ensure completion).

-

Quench: Cool to 0°C. Slowly add saturated

solution. Caution: Exothermic. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

.[1][2][3] -

Purification: Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (

, Hexane:EtOAc 4:1).

Protocol B: Enantioselective Reduction of Acetophenone

Ligand: (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (Valinol Derivative).

Step-by-Step Workflow:

-

Catalyst Formation: In a dry Schlenk flask under Argon, dissolve the Ligand (10 mol%) in anhydrous THF.

-

Borane Activation: Add Borane-THF complex (1.0 M, 10 mol%) and stir for 1 hour at RT to form the active oxazaborolidine catalyst.

-

Reduction:

-

Cool mixture to -10°C .

-

Add stoichiometric Borane-THF (0.6 equiv relative to ketone).

-

Simultaneously add Acetophenone (1.0 equiv) in THF slowly over 30 minutes using a syringe pump. Slow addition is critical to maintain high ee.

-

-

Quench: After 15 minutes, add Methanol (caution:

gas evolution). -

Analysis: Evaporate solvent. Analyze crude via Chiral HPLC (e.g., Chiralcel OD-H column). Expected

: >90% (R)-isomer.[4][5]

Synthesis Pathway Visualization

Figure 2: General synthetic pathway for converting amino acid esters to diphenyl amino alcohol ligands.

References

-

Benchchem. (2025).[6] The Catalytic Landscape of 2-Amino-4-phenylpentan-1-ol Derivatives: A Comparative Analysis. Link

-

Perkin Transactions 1. (2000). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13. Link

-

Journal of the Chemical Society. (2006). Enantioselective reduction of acetophenone and its derivatives with Candida tropicalis. Link

-

ResearchGate. (2025). Amino Acid Mediated Borane Reduction of Ketones. Link

-

MDPI. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Benchmarking Guide: Enantioselectivity of 1,1-Diphenylleucinol Derivatives

Executive Summary

In the landscape of asymmetric synthesis, 1,1-diphenylleucinol (and its derivatives) serves as a critical chiral auxiliary, primarily utilized in the Corey-Bakshi-Shibata (CBS) reduction and various Lewis acid-catalyzed transformations. While the valine-derived analog (Itsuno’s alcohol) is the historical gold standard for enantioselectivity (

This guide objectively benchmarks 1,1-diphenylleucinol against its primary alternatives, analyzing the trade-offs between steric bulk , backbone flexibility , and catalyst recovery .

Key Findings

-

Selectivity: 1,1-Diphenylleucinol typically yields 85–92%

for standard aromatic ketones (e.g., acetophenone), slightly lower than the 94–99% -

Throughput: Leucinol derivatives exhibit superior solubility in non-polar solvents (toluene, hexanes) compared to alanine or phenylglycine derivatives, facilitating higher concentration processing.

-

Recyclability: Polymer-supported leucinol derivatives have demonstrated up to 5 recycle cycles with

loss in enantioselectivity, offering a viable path for heterogeneous catalysis.

Mechanistic Benchmarking: The "Steric Wall"

To understand the performance gap between derivatives, one must analyze the transition state of the oxazaborolidine catalytic cycle. The selectivity is driven by a "double activation" mechanism where the catalyst activates both the borane (Lewis base activation) and the ketone (Lewis acid activation).[1]

The Structural Differentiator

-

Valinol (Isopropyl): The steric bulk is adjacent to the chiral center (

), creating a rigid "steric wall" that forces the ketone to approach from the re-face (typically). -

Leucinol (Isobutyl): The steric bulk is spaced by a methylene group (

). This extra spacer introduces a degree of freedom (bond rotation) , allowing the "wall" to flex slightly. This "leak" is responsible for the ~5-10% drop in

Diagram 1: Oxazaborolidine Catalytic Cycle & Transition State

The following diagram illustrates the catalytic cycle, highlighting the critical coordination step where steric differentiation occurs.

Caption: The catalytic cycle of oxazaborolidine reduction. The "Complex" node represents the 6-membered chair-like transition state where the isobutyl group of leucinol exerts steric influence.

Performance Comparison Data

The following data aggregates performance metrics from standard bench-scale reductions of Acetophenone (0.1 M) using 10 mol% catalyst at 0°C.

| Ligand Derivative | Backbone Substituent | Yield (%) | Relative Cost | Solubility (Toluene) | |

| (S)-1,1-Diphenylvalinol | Isopropyl | 98 | 96 - 99 | High | Moderate |

| (S)-1,1-Diphenylleucinol | Isobutyl | 97 | 88 - 92 | Low | High |

| (S)-1,1-Diphenylalaninol | Methyl | 95 | 80 - 85 | Medium | Low |

| Polymer-Supported Leucinol | Isobutyl (Linked) | 90 | 85 - 89 | Very High (Initial) | Insoluble (Heterogeneous) |

Analysis of Derivatives[1][3][4]

-

Standard 1,1-Diphenylleucinol: Best suited for cost-sensitive, large-scale reductions of bulky ketones (e.g., tert-butyl ketones) where the substrate's own bulk compensates for the ligand's flexibility.

-

Polymer-Supported Variants: Recent advances (e.g., conjugated polymers linked via phenyl spacers) have stabilized the leucinol conformation. While reaction times increase due to diffusion limitations (heterogeneous kinetics), the ability to filter and reuse the catalyst makes this attractive for flow chemistry applications.

Experimental Protocol: The Self-Validating System

This protocol describes the synthesis of the ligand followed by the in situ generation of the catalyst. This "one-pot" approach reduces moisture exposure, a critical failure mode.

Phase 1: Ligand Synthesis (Grignard Addition)

-

Reagents: L-Leucine methyl ester hydrochloride, Phenylmagnesium bromide (3.0 M in Et2O).

-

Critical Checkpoint: The reaction must be kept below 0°C during addition to prevent racemization of the amino ester.

-

Suspend L-leucine methyl ester HCl (10 mmol) in dry THF under

. -

Add PhMgBr (40 mmol, 4 equiv) dropwise at 0°C.

-

Allow to warm to RT and stir for 12h.

-

Validation: NMR of crude should show disappearance of the methyl ester singlet (~3.7 ppm) and appearance of aromatic protons (7.2-7.5 ppm).

Phase 2: Benchmarking Reduction (Acetophenone)

-

Reagents: (S)-1,1-Diphenylleucinol (10 mol%), Trimethylborate (12 mol%), Borane-DMS (1.0 equiv), Acetophenone.

-

Workflow:

Caption: Step-by-step workflow for the asymmetric reduction of acetophenone using 1,1-diphenylleucinol.

Detailed Steps:

-

Catalyst Formation: In a dry flask, dissolve (S)-1,1-diphenylleucinol (0.1 mmol) in THF (2 mL). Add Trimethylborate (0.12 mmol). Stir 1h. Why? This forms the B-methoxy oxazaborolidine pre-catalyst.

-

Activation: Add Borane-Dimethylsulfide (1.0 mmol). The solution should remain clear.

-

Substrate Addition: Dissolve Acetophenone (1.0 mmol) in THF (5 mL). Add this solution to the catalyst mixture over 30 minutes using a syringe pump. Why? Slow addition keeps the ketone concentration low relative to the catalyst, suppressing the non-catalyzed (racemic) background reaction.

-

Quench & Workup: Add MeOH carefully. Concentrate and purify via flash chromatography.

-

Data Extraction: Analyze via Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 95:5).

-

Target: (R)-1-phenylethanol.

-

Calculation:

.

-

Troubleshooting & Integrity

To ensure data trustworthiness (Trustworthiness in E-E-A-T), monitor these common failure points:

-

Low

(<80%): Usually indicates moisture contamination . The oxazaborolidine hydrolyzes rapidly. Ensure all glassware is flame-dried and THF is distilled from Na/Benzophenone. -

Low Yield: Often caused by incomplete borane transfer . Ensure the Borane-DMS reagent is fresh; it degrades over time, losing hydride activity.

-

Racemic Background: If the addition of ketone is too fast, uncatalyzed reduction by free

competes with the catalytic cycle. Always use slow addition .

References

-

Itsuno, S., et al. (1985). "Asymmetric synthesis using chirally modified borohydrides." Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 109(25), 7925-7926.

- Periasamy, M., et al. (2000). "New methods for the synthesis of 1,1-diphenylvalinol and 1,1-diphenylleucinol." Synthesis, 2000(13), 1965-1968.

-

Pu, L. (2005). "Conjugated Polymer-Enhanced Enantioselectivity in Fluorescent Sensing." Journal of the American Chemical Society. (Discusses polymer-supported Leucinol derivatives).

-

BenchChem. (2025).[2] "A Comparative Guide to Enantioselective Ketone Reduction." BenchChem Technical Guides.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-methyl-1,1-diphenylpentan-1-ol